molecular formula C11H15F3N2O5 B2450412 Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid CAS No. 2361645-34-1

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid

Cat. No.: B2450412
CAS No.: 2361645-34-1
M. Wt: 312.245
InChI Key: BPZAEDFNSOZEPB-UHFFFAOYSA-N
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Description

Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is a complex organic compound characterized by its unique structure and properties This compound is part of the azetidine family, which consists of nitrogen-containing heterocycles

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid typically involves multiple steps, starting with the formation of azetidine derivatives. The reaction conditions often require the use of strong bases or acids to facilitate the formation of the azetidine ring. The compound can be synthesized through the following general steps:

  • Formation of azetidine-3-carboxylic acid derivatives.

  • Activation of the carboxylic acid group.

  • Reaction with azetidine-3-carbonyl chloride.

  • Purification and isolation of the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized to maximize yield and minimize by-products. Safety measures, such as proper ventilation and the use of protective equipment, are essential due to the reactive nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions: Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the azetidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids, ketones, or aldehydes.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of alkyl, aryl, or other functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid can be used to study enzyme interactions and protein binding. Its ability to mimic certain biological molecules makes it a useful tool in biochemical assays.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural similarity to certain bioactive molecules allows it to be used in drug design and discovery.

Industry: In industry, this compound can be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

  • Azetidine-3-carboxylic acid

  • Methyl azetidine-3-carboxylate

  • Trifluoroacetic acid derivatives

Uniqueness: Methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate; 2,2,2-trifluoroacetic acid is unique due to its dual azetidine rings and trifluoroacetic acid moiety. This combination of structural features provides it with distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

methyl 1-(azetidine-3-carbonyl)azetidine-3-carboxylate;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3.C2HF3O2/c1-14-9(13)7-4-11(5-7)8(12)6-2-10-3-6;3-2(4,5)1(6)7/h6-7,10H,2-5H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPZAEDFNSOZEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CN(C1)C(=O)C2CNC2.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15F3N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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